![molecular formula C17H15BrFNO3 B13502983 benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate is a synthetic organic compound characterized by the presence of a benzyl group, a carbamate moiety, and an oxetane ring substituted with a 4-bromo-2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is used to form the carbon-carbon bond between the benzyl group and the oxetane ring. This reaction is performed under mild conditions using palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-2-fluorophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxetane ring and the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products vary depending on the specific reaction but may include alcohols, ketones, or reduced carbamate derivatives.
Hydrolysis: The major products are the corresponding amine and alcohol.
Applications De Recherche Scientifique
Benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as antibiotics.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to study the effects of carbamate derivatives on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The oxetane ring and the carbamate group are key functional groups that interact with enzymes and receptors in biological systems. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (4-bromo-3-fluorophenyl)carbamate: Similar structure but with different substitution patterns on the phenyl ring.
4-Bromo-2-fluorobenzonitrile: Shares the 4-bromo-2-fluorophenyl group but lacks the oxetane and carbamate moieties.
Tedizolid: An antibiotic that shares structural similarities and is synthesized using related intermediates.
Uniqueness
Benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate is unique due to the presence of the oxetane ring, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H15BrFNO3 |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C17H15BrFNO3/c18-13-6-7-14(15(19)8-13)17(10-22-11-17)20-16(21)23-9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,21) |
Clé InChI |
SXMVKATWRWBJIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=C(C=C(C=C2)Br)F)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


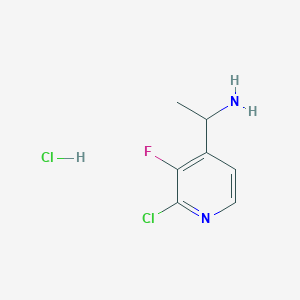
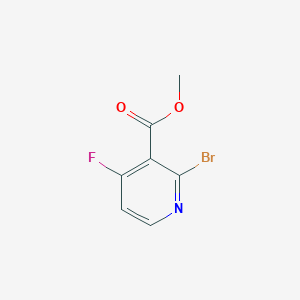

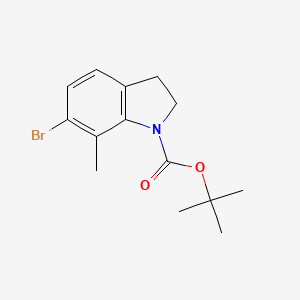
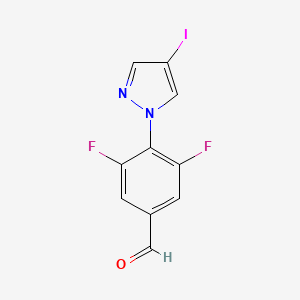

![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)

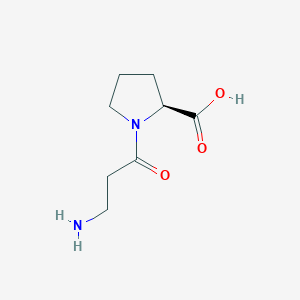
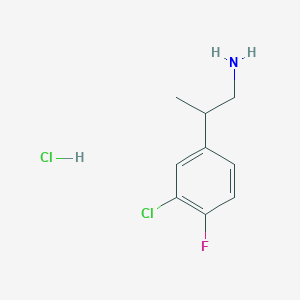
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
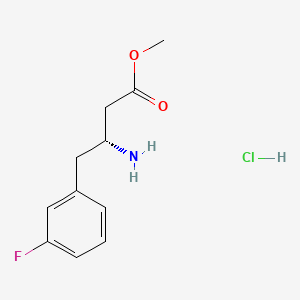
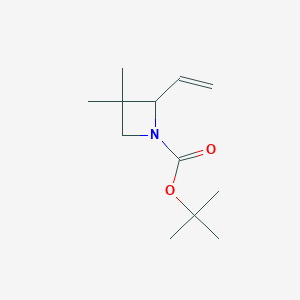
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)
